molecular formula C16H12O9 B14204934 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate CAS No. 828922-41-4

3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate

Cat. No.: B14204934
CAS No.: 828922-41-4
M. Wt: 348.26 g/mol
InChI Key: YVTOCMUERNYITB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate typically involves the reaction of phthalic anhydride with appropriate aromatic compounds under controlled conditions. One common method includes the use of hydrothermal conditions to facilitate the formation of coordination polymers . The reaction conditions often involve elevated temperatures and pressures to ensure the complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures high yield and purity of the final product, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various esters, amides, and oxidation products, which can be further utilized in different applications .

Scientific Research Applications

3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its role in catalysis, sensing, and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate is unique due to its specific arrangement of carboxyl groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of coordination polymers and other advanced materials .

Properties

CAS No.

828922-41-4

Molecular Formula

C16H12O9

Molecular Weight

348.26 g/mol

IUPAC Name

3-(2,3-dicarboxyphenyl)phthalic acid;hydrate

InChI

InChI=1S/C16H10O8.H2O/c17-13(18)9-5-1-3-7(11(9)15(21)22)8-4-2-6-10(14(19)20)12(8)16(23)24;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2

InChI Key

YVTOCMUERNYITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=C(C(=CC=C2)C(=O)O)C(=O)O.O

Origin of Product

United States

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